molecular formula C7H7N3 B160234 2-Aminobenzimidazole CAS No. 934-32-7

2-Aminobenzimidazole

Cat. No. B160234
CAS RN: 934-32-7
M. Wt: 133.15 g/mol
InChI Key: JWYUFVNJZUSCSM-UHFFFAOYSA-N
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Description

2-Aminobenzimidazole is a member of the class of benzimidazoles that is benzimidazole in which the hydrogen at position 2 is replaced by an amino group . It has a role as a marine xenobiotic metabolite .


Synthesis Analysis

The synthesis of 2-aminobenzimidazole derivatives includes both one-pot and multistep synthesis methods . The main methods for the preparation of 2-aminobenzimidazole derivatives have been summarized in a mini-review . Their analysis contributes to the development of targeted synthesis of benzothiazole analogs .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzimidazole has been studied using various techniques such as attenuated total reflectance Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy (XPS), and time-of-flight secondary ion mass spectrometry (ToF-SIMS) . XPS imaging was performed in association with principal component analysis to determine the different phases on the surface .


Chemical Reactions Analysis

2-Aminobenzimidazole has been tested as a corrosion inhibitor for copper in chloride solution . The potentiodynamic curves showed that 2-aminobenzimidazole acts as a mixed-type inhibitor, with a predominant action on the anodic corrosion reaction .


Physical And Chemical Properties Analysis

2-Aminobenzimidazole mitigates brass corrosion after short-, medium-, and long-term immersion periods . A detailed surface analysis of the 2-Aminobenzimidazole adsorbed on the brass surface was performed using various techniques .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • 2-Aminobenzimidazole and its derivatives have a wide range of biological and pharmaceutical activities . They are common structural components in medicinal chemistry .
    • The synthesis of 2-Aminobenzimidazole involves reactions with thiourea and mercuric oxide .
    • The results of these reactions have led to the development of various derivatives with different medicinal properties .
  • Immunomodulatory and Anti-inflammatory Applications

    • 2-Aminobenzimidazole (ABZ) and guanidine have immunomodulatory activity, whereas NSAIDs have anti-inflammatory activity .
    • Researchers have developed several novel ABZ-NSAID conjugate compounds and tested their anti-inflammatory and immunomodulatory activities .
    • The results showed that all compounds had not only anti-inflammatory activity but they also had immunomodulatory and antioxidant activities .
  • Chemosensor Analysis

    • 2-Aminobenzimidazole is used as receptors in chemosensor analysis .
    • It was used in the hydrolysis of a choline carbonate .
    • It was also used in the synthesis of imidazo [1,2-a]benzimidazoles .
  • Fungicide Applications

    • Benzimidazole fungicides and their main metabolite (2-aminobenzimidazole) have been reviewed for their physicochemical properties, toxicological properties, disease control efficacy, and pesticide residue and detection technologies .
  • Antihistaminic and Antiulcerative Applications

    • 2-Aminobenzimidazole is a key component in the synthesis of Astemizole, an antihistaminic drug, and Omeprazole, an antiulcerative drug .
    • The specific methods of synthesis and application are proprietary to the pharmaceutical companies that produce these drugs .
  • Antimicrobial and Fungicidal Applications

    • Compounds containing a 2-aminobenzimidazole group have shown antimicrobial and fungicidal properties .
    • These compounds have been used in the development of new drugs and treatments for various infections .
  • Potentiation of ASIC Open State

    • Derivatives of 2-aminobenzimidazole have been found to potentiate the open state of acid-sensitive ion channels (ASICs) with slow kinetics of activation and desensitization .
    • The study involved the effect of five 2-aminobenzimidazole derivatives on native ASICs in rat brain neurons and recombinant receptors expressed in CHO cells using the whole-cell patch clamp method .
    • 2-aminobenzimidazole selectively potentiated ASIC3 .
  • Pharmacological Applications

    • 2-Aminobenzimidazole and its derivatives have a wide range of pharmacological applications .
    • They exhibit various activities: histamine H1- and H2-receptors blocking activities, antilipidemic and platelet antiaggregatory, anti-inflammatory and analgesic properties, antimicrobial, fungicidal .

Safety And Hazards

2-Aminobenzimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The discovery and investigation of the pharmacological properties of new 2-iminobenzimidazole-based compounds remain a major focus in the drug discovery field . The chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .

properties

IUPAC Name

1H-benzimidazol-2-amine
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InChI

InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)
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InChI Key

JWYUFVNJZUSCSM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N
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Molecular Formula

C7H7N3
Record name 2-AMINOBENZIMIDAZOLE
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DSSTOX Substance ID

DTXSID1024465
Record name 2-Aminobenzimidazole
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Molecular Weight

133.15 g/mol
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Physical Description

Plates (in water); white powder. (NTP, 1992)
Record name 2-AMINOBENZIMIDAZOLE
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Solubility

>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992)
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Product Name

2-Aminobenzimidazole

CAS RN

934-32-7
Record name 2-AMINOBENZIMIDAZOLE
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Melting Point

435 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,440
Citations
W Nawrocka, B Sztuba, MW Kowalska, H Liszkiewicz… - Il Farmaco, 2004 - Elsevier
… A group of complex compounds of 2-aminobenzimidazole … tricyclic derivatives of 2-aminobenzimidazole, exhibiting high … bases, the derivatives of 2-aminobenzimidazole and substituted …
Number of citations: 92 www.sciencedirect.com
G Mohamed, Z Abd El-Wahab - Journal of thermal analysis and …, 2003 - akjournals.com
… Synthesis of the salicylidene-2-aminobenzimidazole (SABI) This Schiff base was prepared by mixing equimolar amounts of 2-aminobenzimidazole and the aromatic aldehyde in ethanol…
Number of citations: 169 akjournals.com
R Frei, AS Breitbach, HE Blackwell - … Chemie (International ed. in …, 2012 - ncbi.nlm.nih.gov
Bacteria can grow into surface-associated communities termed biofilms that are pervasive virtually everywhere on earth.[1] This mode of growth poses a significant obstacle to the …
Number of citations: 160 www.ncbi.nlm.nih.gov
MJ Hsu, HK Chen, CY Chen, JC Lien, JY Gao… - Frontiers in …, 2022 - frontiersin.org
… In this study, we have identified a 2-aminobenzimidazole-containing small molecule, MFB, as a potent inhibitor of angiogenesis and lymphangiogenesis. We showed that MFB …
Number of citations: 3 www.frontiersin.org
PP Seth, EA Jefferson, LM Risen, SA Osgood - Bioorganic & medicinal …, 2003 - Elsevier
… It has been postulated that the development of resistance to known antibiotics could be overcome by identifying new drug targets via genomics, improving existing antibiotics and by …
Number of citations: 35 www.sciencedirect.com
MI Kharitonova, AO Denisova, VL Andronova… - Bioorganic & Medicinal …, 2017 - Elsevier
… coli.9, 10, 13, 14 This approach can be used for the synthesis of 2-aminobenzimidazole … On the other hand, 2-aminobenzimidazole is known to be an appropriate substrate for PNP. …
Number of citations: 24 www.sciencedirect.com
SM El-Medani, TA Youssef, RM Ramadan - Journal of molecular structure, 2003 - Elsevier
The 1:1 molecular adducts derived from 2-aminobenzimidazole (ABZ) as a donor and either trinitrobenzene (TNB) or picric acid (PA) as an acceptor were synthesized. The …
Number of citations: 32 www.sciencedirect.com
SO Podunavac-Kuzmanović, DM Cvetković… - Acta Periodica …, 2004 - doiserbia.nb.rs
… In this work, 2-aminobenzimidazole and its complexes were … The starting ligand (2-aminobenzimidazole), as well as its … antimicrobial activity of the 2-aminobenzimidazole. In the case of …
Number of citations: 26 doiserbia.nb.rs
A Nowicka, H Liszkiewicz, WP Nawrocka… - … European Journal of …, 2014 - Springer
… literature, derivatives of 2-aminobenzimidazole showed … contain in their structure 2-aminobenzimidazole motif inhibit … which suggest that 2-aminobenzimidazole compounds should have …
Number of citations: 54 link.springer.com
J Joseph, A Suman, K Nagashri, RS Joseyphus… - Journal of Molecular …, 2017 - Elsevier
… Novel series of four copper(II) complexes with 2-aminobenzimidazole derivatives (obtained … halogen substituted benzaldehydes) and 2-aminobenzimidazole) were synthesized. They …
Number of citations: 22 www.sciencedirect.com

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